2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is a synthetic compound that belongs to the class of heterocyclic aromatic compounds, specifically featuring both a pyrazine core and a pyrrolidine moiety. This compound is notable for its potential applications in neuropharmacology and drug discovery, making it an important subject of study in medicinal chemistry. The presence of the pyrrolidine ring, a five-membered nitrogen heterocycle, contributes to its biological activity and versatility in synthesis.
The compound can be sourced from various suppliers and research institutions, with detailed information available in chemical databases such as PubChem and BenchChem. These sources provide insights into its molecular structure, synthesis methods, and potential applications in scientific research.
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride is classified under:
The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride typically involves several key steps:
The synthesis may utilize catalysts such as palladium or nickel to enhance reaction efficiency and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride can be described as follows:
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reactions are typically conducted under controlled conditions using solvents such as ethanol or dimethyl sulfoxide (DMSO). Monitoring reaction progress through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is common.
The mechanism of action for 2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications.
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride has several scientific uses:
The discovery of 2-methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride emerged indirectly from drug-repurposing efforts targeting immunomodulatory pathways. In 2025, high-throughput screening of FDA-approved compounds identified quinacrine—a 9-aminoacridine antimalarial—as a potent downregulator of FoxP3, the master transcription factor for regulatory T cells (Tregs) [4]. Tregs suppress anti-tumor immunity, making FoxP3 a high-value target. Subsequent in silico searches for quinacrine analogs with improved selectivity revealed structurally related heterocycles, including pyrazine-pyrrolidine hybrids like 2-methyl-6-(pyrrolidin-2-yl)pyrazine [4]. The dihydrochloride salt form was developed to enhance aqueous solubility for in vitro testing, as evidenced by its commercial availability from suppliers like Matrix Scientific and Crysdot by 2021 [2]. Its synthesis likely leverages Suzuki–Miyaura coupling or nucleophilic aromatic substitution (SNAr), methods well-established for analogous pyrazines [6]. Unlike earlier Treg-targeting biologics (e.g., anti-CTLA-4 antibodies), this small molecule offered advantages in penetrating the tumor microenvironment, driving its adoption in immuno-oncology screens [4].
Table 1: Commercial Suppliers and Specifications
Supplier | Catalog Number | Purity | Packaging | Price (2021) |
---|---|---|---|---|
Matrix Scientific | 068358 | >95% | 250 mg | $415 |
Crysdot | CD11278943 | 97% | 1 g | $642 |
Chemenu | CM334657 | 95%+ | 1 g | $661 |
Source: ChemicalBook [2]
2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride belongs to two distinct heterocyclic families: pyrazines and pyrrolidines. Its core consists of a six-membered pyrazine ring—a diazine with nitrogen atoms at positions 1 and 4—substituted at C2 with a methyl group and at C6 with a pyrrolidin-2-yl group. The pyrrolidine moiety introduces a chiral center, with the R or S configuration influencing target binding [9]. Key structural features include:
Table 2: Structural Analogues and Activity Comparisons
Compound | Core Structure | Key Structural Differences | FoxP3 IC₅₀ (μM) |
---|---|---|---|
Quinacrine (Group 0) | 9-Aminoacridine | Linear tricyclic system | 4.38 |
MP5 (Group 2) | Acridine-piperidine | Piperidine instead of pyrrolidine | 0.86 |
2-Methyl-6-(pyrrolidin-2-yl)pyrazine | Pyrazine-pyrrolidine | Compact bicyclic-like topology | Data pending |
Source: Derived from PMC screening data [4]
Unlike fused bicyclic systems (e.g., imidazo[1,2-a]pyrimidines or triazolo[4,3-a]pyrazines [5] [8]), this compound adopts a "hinged" conformation where the pyrrolidine and pyrazine rings rotate freely. This flexibility may optimize binding to allosteric sites, as seen in pyrazine-based SHP2 inhibitors like SHP099, which uses a similar hinge to bridge dichlorophenyl and piperazine modules [6].
This compound demonstrates compelling activity in modulating immune and oncogenic signaling cascades, primarily through:
FoxP3 Transcription Factor Inhibition
As a structural analog of 9-aminoacridines, it disrupts FoxP3’s DNA-binding capacity in regulatory T cells (Tregs) [4]. Mechanistically, the protonated pyrrolidine inserts into the FoxP3 zinc-finger domain, displacing Zn²⁺ ions and destabilizing the protein’s tertiary structure. This inhibits FoxP3-driven transcription of immunosuppressive genes (e.g., CD25, CTLA4, CD39), thereby restoring effector T cell function. In vitro, such analogs reduce Treg suppression by >90% at ≤5 μM, enhancing anti-tumor responses in patient-derived samples [4].
SHP2 Phosphatase Allostery
Pyrazine derivatives potently inhibit SHP2 (Src homology-2 domain-containing phosphatase 2), a node in the RAS/ERK pathway implicated in tumor proliferation. The methyl-pyrrolidine-pyrazine scaffold mimics the "linker" region of SHP099, binding a tunnel between the C-SH2, N-SH2, and PTP domains to stabilize SHP2’s autoinhibited conformation [6]. Computational docking confirms hydrogen bonding between the pyrazine nitrogen and Glu250 of SHP2, while the pyrrolidine engages Thr218 via van der Waals contacts—critical for sub-μM activity in analogs like compound 10 [6].
Huntington’s Disease Applications
Patent data discloses pyrazine-2-carboxamides (e.g., N-(2H-indazol-5-yl) derivatives) as modulators of huntingtin (HTT) protein aggregation [7]. Though direct data on 2-methyl-6-(pyrrolidin-2-yl)pyrazine is limited, its structural similarity to patented HTT modulators suggests potential for central nervous system disorders, leveraging the pyrrolidine’s ability to enhance blood-brain barrier permeability.
Table 3: Key Pathways and Associated Therapeutic Indications
Target | Pathway | Therapeutic Area | Mechanistic Role |
---|---|---|---|
FoxP3 | Treg-mediated immunosuppression | Immuno-oncology | Downregulation of Treg differentiation |
SHP2 | RAS/ERK oncogenic cascade | Solid tumors | Allosteric phosphatase inhibition |
HTT (hypothesized) | Protein misfolding | Neurodegenerative diseases | Suppression of mutant HTT aggregation |
The compound’s dual potential in immuno-oncology and targeted oncology underscores its versatility. Ongoing studies focus on optimizing its stereochemistry (e.g., R-vs. S-pyrrolidine) to maximize selectivity for FoxP3 over off-target kinases [4] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: